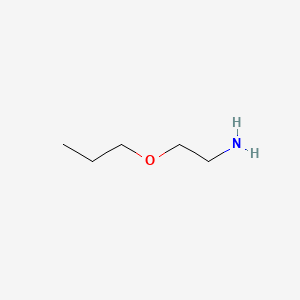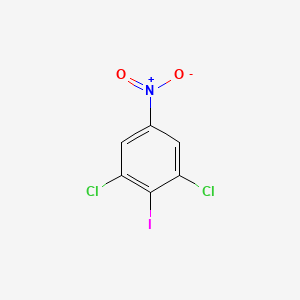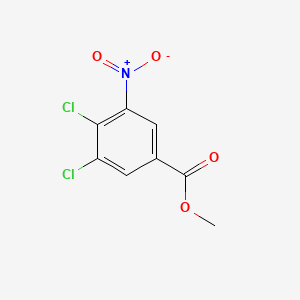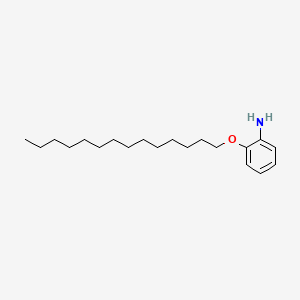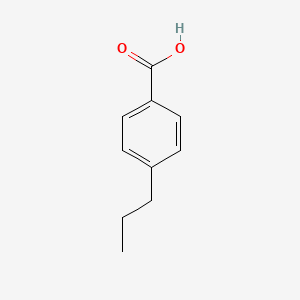
4-Propylbenzoic acid
Overview
Description
Propyl p-benzoate, also known as propyl 4-hydroxybenzoate, is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with propanol. This compound is commonly used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties .
Scientific Research Applications
Propyl p-benzoate has a wide range of applications in scientific research:
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
4-Propylbenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. One notable enzyme that interacts with this compound is cytochrome P450. Cytochrome P450 enzymes are involved in the oxidation of this compound, leading to the formation of hydroxylated and desaturated metabolites . These interactions are crucial for the metabolism of this compound and its subsequent effects on cellular functions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of cytochrome P450 enzymes, which play a significant role in the metabolism of xenobiotics and endogenous compounds . The impact of this compound on gene expression and cell signaling pathways can lead to alterations in cellular functions, such as changes in metabolic flux and the regulation of specific genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, resulting in the formation of hydroxylated and desaturated metabolites . The binding of this compound to the active site of cytochrome P450 enzymes facilitates the transfer of an oxygen atom to the substrate, leading to the formation of reactive intermediates that can further react to produce the final metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular functions, while higher doses can lead to significant alterations in metabolic pathways and potential toxic effects . Studies have shown that high doses of this compound can result in adverse effects, such as liver toxicity and disruptions in metabolic homeostasis .
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation by cytochrome P450 enzymes. The primary metabolic reactions include hydroxylation and desaturation, leading to the formation of various metabolites . These metabolic pathways are essential for the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . Additionally, this compound can bind to plasma proteins, which facilitates its transport in the bloodstream and distribution to various organs .
Subcellular Localization
This compound is localized in specific subcellular compartments, primarily within the endoplasmic reticulum and mitochondria. The localization of this compound in these organelles is influenced by its interactions with cytochrome P450 enzymes, which are predominantly found in the endoplasmic reticulum . The presence of this compound in mitochondria can also affect mitochondrial functions and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification: Propyl p-benzoate can be synthesized by the transesterification of methyl benzoate with propanol.
Fischer Esterification: Another method involves the Fischer esterification of benzoic acid with propanol.
Industrial Production Methods: In industrial settings, the Fischer esterification method is commonly used due to its simplicity and efficiency. The reaction is conducted in large reactors where benzoic acid and propanol are heated with an acid catalyst. The resulting ester is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize propyl p-benzoate.
Major Products Formed:
Hydrolysis: Benzoic acid and propanol.
Oxidation: Benzoic acid.
Comparison with Similar Compounds
Similar Compounds:
Methyl p-benzoate: An ester formed by the esterification of benzoic acid with methanol.
Ethyl p-benzoate: Formed by the esterification of benzoic acid with ethanol.
Butyl p-benzoate: An ester formed by the esterification of benzoic acid with butanol.
Uniqueness: Propyl p-benzoate is unique due to its optimal balance between hydrophobicity and hydrophilicity, making it highly effective as a preservative in both aqueous and oil-based formulations. Its antimicrobial efficacy is comparable to other parabens, but its solubility and stability make it a preferred choice in many applications .
Properties
IUPAC Name |
4-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHGRNFEFVDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046564 | |
| Record name | 4-Propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-05-3 | |
| Record name | 4-Propylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-n-Propylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2438-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-PROPYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1V85E45O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-propylbenzoic acid interact with the Met208Lys mutant of human glutathione transferase A1-1 and what are the downstream effects?
A: In the Met208Lys mutant of human glutathione transferase A1-1 (GST A1-1), the substitution of methionine with lysine introduces a positive charge at position 208. [] This disrupts the enzyme's structure, specifically the C-terminal helix, impacting its catalytic activity. [] this compound acts as an activator by binding to the mutant enzyme. [] Its negatively charged carboxylate group is thought to neutralize the positive charge of the lysine residue, effectively restoring the substrate-binding site conformation needed for optimal catalytic function. [] This interaction leads to a recovery of enzymatic activity in the Met208Lys mutant. []
Q2: What is the role of this compound in the formation of hydrogen-bonded complexes and how does temperature affect its behavior?
A: this compound forms hydrogen-bonded complexes with compounds like 4',4-bipyridine. [] Temperature-dependent FTIR studies reveal that the hydrogen bonding in the complex PBA-BPy (this compound - 4',4-bipyridine) remains stable even at temperatures exceeding its clearing point. [] This stability contributes to the complex exhibiting both smectic and nematic mesophases. [] In contrast, complexes formed with structurally similar molecules, like trans-4-propylcyclohexyl carboxylic acid, exhibit hydrogen bond decomposition at lower temperatures, affecting their mesomorphic properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
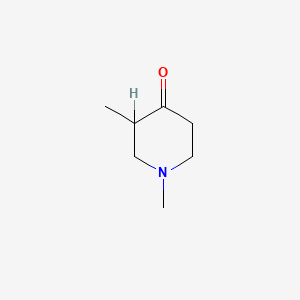
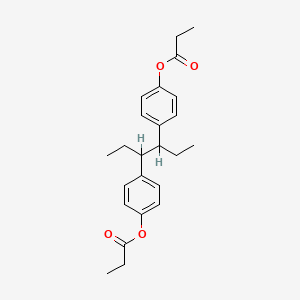
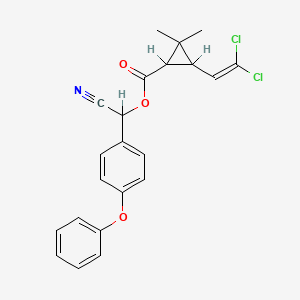


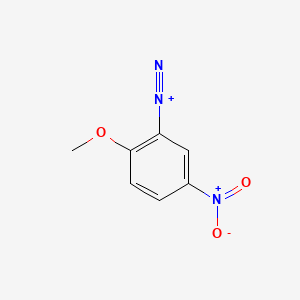

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)

